molecular formula C6H6FeNO6+ B12414758 2-[Bis(carboxylatomethyl)amino]acetate;iron(4+)

2-[Bis(carboxylatomethyl)amino]acetate;iron(4+)

Cat. No.: B12414758
M. Wt: 243.96 g/mol
InChI Key: NEGKBMCTFGHQQN-UHFFFAOYSA-K
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Description

2-[Bis(carboxylatomethyl)amino]acetate;iron(4+) is a coordination complex where iron is coordinated with carboxylate and amino groups. This compound is known for its stability and versatility in various chemical reactions, making it valuable in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Bis(carboxylatomethyl)amino]acetate;iron(4+) typically involves the reaction of iron salts with carboxylate ligands. One common method is the reaction of iron(III) chloride with ethylenediaminetetraacetic acid (EDTA) under controlled pH conditions to form the desired complex . The reaction is usually carried out in an aqueous medium with constant stirring and heating to ensure complete dissolution and reaction of the components.

Industrial Production Methods

Industrial production of this compound often involves large-scale batch reactions where iron salts are reacted with carboxylate ligands in reactors equipped with temperature and pH control systems. The product is then purified through crystallization or precipitation methods to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-[Bis(carboxylatomethyl)amino]acetate;iron(4+) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out in aqueous or organic solvents under controlled temperature and pH conditions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield iron(III) complexes, while substitution reactions can produce a variety of iron-ligand complexes .

Mechanism of Action

The mechanism of action of 2-[Bis(carboxylatomethyl)amino]acetate;iron(4+) involves the coordination of iron with carboxylate and amino groups, forming a stable complex. This complex can interact with other molecules, facilitating various chemical reactions. The iron center can undergo redox reactions, playing a crucial role in electron transfer processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[Bis(carboxylatomethyl)amino]acetate;iron(4+) is unique due to its specific coordination environment and the stability of the iron complex. This makes it particularly useful in applications requiring stable and robust metal complexes .

Properties

Molecular Formula

C6H6FeNO6+

Molecular Weight

243.96 g/mol

IUPAC Name

2-[bis(carboxylatomethyl)amino]acetate;iron(4+)

InChI

InChI=1S/C6H9NO6.Fe/c8-4(9)1-7(2-5(10)11)3-6(12)13;/h1-3H2,(H,8,9)(H,10,11)(H,12,13);/q;+4/p-3

InChI Key

NEGKBMCTFGHQQN-UHFFFAOYSA-K

Canonical SMILES

C(C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Fe+4]

Origin of Product

United States

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